1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfonyl group attached to a piperazine ring. The oxalic acid component is often used as a counterion to form a salt, enhancing the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. The sulfonyl group is added via sulfonylation, often using sulfonyl chlorides under basic conditions. The final step involves the formation of the oxalic acid salt, which can be achieved by reacting the piperazine derivative with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine
- 1-[(4-Chlorophenyl)phenylmethyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
Uniqueness
1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl and methoxyphenyl groups provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S.C2H2O4/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKKPAOHBDMPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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